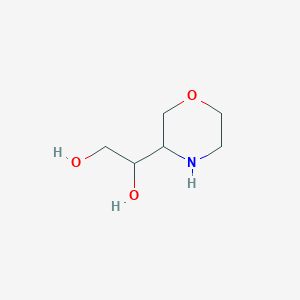

1-(Morpholin-3-yl)ethane-1,2-diol

Beschreibung

Historical Development and Contemporary Relevance of Morpholine-Based Diols

The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, has been a staple in organic synthesis for decades. ebi.ac.uknih.gov Its utility has evolved from a simple base or solvent to a "privileged scaffold" in medicinal chemistry. ebi.ac.uknih.gov This is due to its favorable physicochemical properties, such as enhancing aqueous solubility and metabolic stability in drug candidates. acs.orgacs.org The incorporation of a diol (a vicinal diol in the case of an ethane-1,2-diol substituent) further augments the chemical functionality of the morpholine core. Diol moieties are known to participate in hydrogen bonding, which can be crucial for molecular recognition at biological targets. researchgate.net The combination of the morpholine scaffold and a diol side chain, as seen in 1-(Morpholin-3-yl)ethane-1,2-diol, therefore represents a class of compounds with significant potential in drug discovery and materials science. researchgate.nete3s-conferences.org

Rationale for Academic Investigation of 1-(Morpholin-3-yl)ethane-1,2-diol within Organic Chemistry

The academic pursuit of C-substituted morpholines like 1-(Morpholin-3-yl)ethane-1,2-diol is driven by several factors. The morpholine unit is a key structural component in numerous biologically active compounds and approved drugs. thieme-connect.comresearchgate.net The development of stereoselective synthetic routes to access diverse substitution patterns on the morpholine ring is a significant area of research. acs.orgacs.orgnih.govnih.govrsc.orgorganic-chemistry.org Specifically, the synthesis of 3-substituted morpholines is of interest for creating novel chemical entities with potential therapeutic applications. acs.org The ethane-1,2-diol side chain introduces additional stereocenters and functional handles for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. researchgate.net The study of such compounds contributes to a deeper understanding of reaction mechanisms, stereochemical control, and structure-activity relationships (SAR) in medicinal chemistry. nih.gove3s-conferences.org

Structural Elucidation and Stereochemical Considerations in 1-(Morpholin-3-yl)ethane-1,2-diol Research

The definitive structure of 1-(Morpholin-3-yl)ethane-1,2-diol would be determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. nih.govresearchgate.net Single-crystal X-ray diffraction would provide unambiguous proof of its three-dimensional structure and stereochemistry. mdpi.com

1-(Morpholin-3-yl)ethane-1,2-diol possesses two chiral centers: one at the C3 position of the morpholine ring and the other at the C1 position of the ethane-1,2-diol side chain. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers.

| Stereoisomer Configuration | Relationship |

| (3R, 1'R) | Enantiomer of (3S, 1'S) |

| (3S, 1'S) | Enantiomer of (3R, 1'R) |

| (3R, 1'S) | Enantiomer of (3S, 1'R) |

| (3S, 1'R) | Enantiomer of (3R, 1'S) |

Table 1: Stereoisomers of 1-(Morpholin-3-yl)ethane-1,2-diol

The synthesis of a single, desired stereoisomer often requires stereoselective synthetic methods, which are a major focus of modern organic synthesis. acs.orgacs.orgnih.govrsc.org

The morpholine ring typically adopts a chair conformation, which is significantly more stable than the boat conformation. nih.gov In a substituted morpholine like 1-(Morpholin-3-yl)ethane-1,2-diol, the ethane-1,2-diol substituent at the C3 position can occupy either an axial or an equatorial position.

Due to steric hindrance, the equatorial conformation is generally favored, as it places the bulky substituent away from the axial hydrogens of the ring. cdnsciencepub.comwizeprep.com The equilibrium between these two conformers can be studied using techniques like NMR spectroscopy. nih.govresearchgate.net

| Conformer | Substituent Position | Relative Stability | Key Steric Interactions |

| Chair (Equatorial) | The ethane-1,2-diol group is in the plane of the ring. | More stable | Minimal 1,3-diaxial interactions. |

| Chair (Axial) | The ethane-1,2-diol group is perpendicular to the plane of the ring. | Less stable | Significant 1,3-diaxial interactions with axial hydrogens at C5. |

Table 2: Conformational Isomers of 1-(Morpholin-3-yl)ethane-1,2-diol

The specific conformation can have a significant impact on the molecule's reactivity and its ability to bind to biological targets. nih.govacs.org

Current Research Landscape and Emerging Trends Pertaining to 1-(Morpholin-3-yl)ethane-1,2-diol

While direct research on 1-(Morpholin-3-yl)ethane-1,2-diol is not prominent, the broader field of C-substituted morpholines is highly active. thieme-connect.comresearchgate.net Current trends focus on the development of novel, efficient, and stereoselective synthetic methodologies to access a wide array of functionalized morpholines. e3s-conferences.orgacs.org There is a growing interest in photocatalytic methods and the use of readily available starting materials. acs.org

The application of these morpholine derivatives is expanding beyond traditional medicinal chemistry into areas such as organocatalysis and materials science. frontiersin.orgresearchgate.netresearchgate.net The functional groups present in 1-(Morpholin-3-yl)ethane-1,2-diol, the morpholine nitrogen and the diol, make it a candidate for incorporation into polymers and for surface functionalization of nanopores. nih.gov As the demand for complex and functionally diverse molecules grows, compounds like 1-(Morpholin-3-yl)ethane-1,2-diol and its derivatives will likely become more prevalent in academic and industrial research. e3s-conferences.orgresearchgate.net The exploration of their biological activities, particularly in the context of central nervous system disorders and oncology, remains a key driver of research in this area. acs.orgacs.orgnih.gov

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H13NO3 |

|---|---|

Molekulargewicht |

147.17 g/mol |

IUPAC-Name |

1-morpholin-3-ylethane-1,2-diol |

InChI |

InChI=1S/C6H13NO3/c8-3-6(9)5-4-10-2-1-7-5/h5-9H,1-4H2 |

InChI-Schlüssel |

OUQSPRFHDKCKQO-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCC(N1)C(CO)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Morpholin 3 Yl Ethane 1,2 Diol

Retrosynthetic Analysis and Strategic Approaches

A retrosynthetic approach to 1-(morpholin-3-yl)ethane-1,2-diol involves strategically breaking down the target molecule into simpler, commercially available precursors. This process helps in identifying key bond disconnections and planning an effective forward synthesis. youtube.comyoutube.com

Precursor Identification and Availability

The core structure of 1-(morpholin-3-yl)ethane-1,2-diol consists of a morpholine (B109124) ring and a diol side chain. A logical retrosynthetic disconnection breaks the carbon-nitrogen bond of the morpholine ring, suggesting precursors such as a suitable amino alcohol and a di-halo or di-sulfonate substituted ether. For instance, the synthesis can start from vicinal amino alcohols and their derivatives. researchgate.net Another common strategy involves the reaction of dialkylene glycols, like diethylene glycol, with ammonia (B1221849). google.com

Key precursors for the synthesis of the morpholine ring, which is central to the target molecule, include:

Vicinal amino alcohols: These are fundamental building blocks for morpholine synthesis. researchgate.net

Oxiranes and Aziridines: These strained rings can be opened to form the morpholine structure in one-pot syntheses. researchgate.net

Diethylene glycol (DEG) and its derivatives: These are common starting materials in industrial processes for morpholine production. google.com

The diol side chain can be introduced through various methods, including the oxidation of a corresponding alkene or the opening of an epoxide.

Stereoselective and Asymmetric Synthesis Pathways

The presence of stereocenters in 1-(morpholin-3-yl)ethane-1,2-diol necessitates stereoselective and asymmetric synthetic methods to obtain specific stereoisomers. Such control is crucial as different stereoisomers can exhibit distinct biological activities.

Stereoselective approaches often involve the use of chiral auxiliaries or catalysts to direct the formation of a specific stereoisomer. For instance, polymer-supported synthesis has been employed for the stereoselective preparation of morpholine-3-carboxylic acid derivatives, a related class of compounds. nih.gov This method utilizes immobilized amino acids as chiral starting materials. nih.gov The stereoselective synthesis of 2-amino-1,3-diols, which share a similar functional group arrangement, often involves the stereoselective construction of the amino and hydroxyl groups in the correct spatial orientation. beilstein-journals.orgnih.gov

Asymmetric synthesis aims to create a chiral product from an achiral starting material. This can be achieved through various strategies, including:

Organocatalysis: Chiral organic molecules, such as cinchona alkaloid derivatives, can catalyze formal [3+2] cycloaddition reactions to produce chiral 1,3-dioxolanes, which can be precursors to diols. nih.gov

Chiral Lewis Acids: These can be used to catalyze reactions like the Michael addition in an enantioselective manner. chemrxiv.org

Enzymatic Reactions: Biocatalytic methods, including enzymatic reduction and resolution, are powerful tools for the stereoselective synthesis of 1,3-diols. researchgate.net

Classical and Modern Synthetic Routes

The synthesis of 1-(morpholin-3-yl)ethane-1,2-diol and its derivatives can be accomplished through both classical multi-step procedures and more modern, streamlined approaches.

Multi-Step Synthesis Protocols

Multi-step syntheses allow for the careful and controlled construction of complex molecules. libretexts.orgyoutube.com A typical multi-step synthesis of a morpholine derivative might involve the initial formation of the morpholine ring, followed by the functionalization at the 3-position to introduce the ethane-1,2-diol side chain. researchgate.net For example, a process could start with the reaction of diethylene glycol with ammonia to form the morpholine ring, which is then subjected to further reactions to build the desired side chain. google.com The synthesis of related morpholin-3-ones often involves the cyclization of α-(2-chloroethoxy)-amides. researchgate.net

| Step | Reaction | Reagents | Purpose |

| 1 | Ring Formation | Diethylene glycol, Ammonia, Hydrogenation-dehydrogenation catalyst | To construct the core morpholine ring. google.com |

| 2 | N-Protection | Boc-anhydride or other protecting group | To protect the nitrogen during side-chain manipulation. |

| 3 | C-C Bond Formation | Grignard reaction or Wittig reaction | To introduce the two-carbon side chain at the 3-position. |

| 4 | Diol Formation | Dihydroxylation of an alkene (e.g., using OsO₄ or cold KMnO₄) | To create the 1,2-diol functionality. quora.com |

| 5 | Deprotection | Acidic conditions | To remove the protecting group from the nitrogen. |

One-Pot and Expedited Synthesis Approaches

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. mdpi.comorganic-chemistry.orgresearchgate.netsemanticscholar.org For morpholine synthesis, one-pot procedures can start from oxiranes and aziridines. researchgate.net Multicomponent reactions, a type of one-pot synthesis, are also valuable for creating complex molecules like tetrahydroquinoline derivatives in a single step. mdpi.com A one-pot approach for a related system, 1-aryl-3-trifluoromethylpyrazoles, involves the in-situ generation of nitrile imines followed by a cascade of reactions. nih.gov

Green Chemistry Principles in the Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. youtube.com In the context of synthesizing 1-(morpholin-3-yl)ethane-1,2-diol, these principles can be applied by:

Using safer solvents: Replacing hazardous solvents with greener alternatives like water or supercritical fluids.

Employing catalysts: Using catalytic reagents instead of stoichiometric ones to minimize waste. google.com

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

Renewable Feedstocks: Utilizing starting materials derived from renewable sources.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

An example of a greener approach is the catalytic synthesis of morpholine from diethylene glycol and ammonia, which can be optimized for high yield and selectivity while minimizing by-products. google.com The use of one-pot syntheses also aligns with green chemistry principles by reducing solvent usage and purification steps. mdpi.comorganic-chemistry.orgresearchgate.netsemanticscholar.org

Derivatization and Analog Synthesis of 1-(Morpholin-3-yl)ethane-1,2-diol Scaffolds

The derivatization of the 1-(Morpholin-3-yl)ethane-1,2-diol scaffold can be approached by modifying either the morpholine ring or the ethane-1,2-diol side chain. These modifications allow for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs and the development of novel chemical entities. researchgate.netnih.gov

The secondary amine within the morpholine ring is a prime site for functionalization. Standard synthetic protocols can be employed to introduce a wide variety of substituents at the N-4 position, thereby modulating the compound's steric and electronic properties, basicity, and potential for intermolecular interactions.

Common modifications include:

N-Alkylation: Reaction with alkyl halides in the presence of a base.

N-Acylation: Treatment with acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine, to form amides. nih.gov

N-Arylation: Palladium-catalyzed cross-coupling reactions can be used to introduce aryl or heteroaryl groups.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides, which can alter the hydrogen-bonding capacity and polarity of the molecule. researchgate.net

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a direct route to N-alkylated derivatives.

These functionalization strategies are routinely used in the synthesis of bioactive morpholine derivatives and can be directly applied to the 1-(Morpholin-3-yl)ethane-1,2-diol scaffold. google.comnih.gov For instance, N-acylation is a common step in creating diverse libraries of compounds for biological screening. nih.gov

Table 1: Representative N-Functionalization Reactions for Morpholine Scaffolds

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Acylation | R-COCl, Et3N, DCM | N-Acylmorpholine | nih.gov |

| N-Sulfonylation | R-SO2Cl, Pyridine | N-Sulfonylmorpholine | researchgate.net |

| N-Alkylation | R-Br, K2CO3, Acetonitrile | N-Alkylmorpholine | google.com |

| N-Carbamoylation | R-NCO or Morpholine-4-carbonyl chloride | N-Carbamoylmorpholine | nih.gov |

The vicinal diol (or glycol) side chain offers another versatile handle for chemical modification. Standard alcohol chemistry can be applied to alter the properties of the molecule or to prepare it for further coupling reactions. wikipedia.orgchemistrysteps.com

Key transformations of the diol moiety include:

Protection: The diol can be protected as a cyclic acetal (B89532) or ketal, most commonly as an acetonide by reacting it with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic catalysis. This is often a necessary step to prevent unwanted side reactions at the hydroxyl groups while modifying other parts of the molecule. chemistrysteps.com

Esterification and Etherification: The primary and secondary hydroxyl groups can be selectively or fully esterified or etherified to introduce new functional groups. wikipedia.org

Oxidation: The diol can be subjected to oxidative cleavage. Treatment with reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate will cleave the carbon-carbon bond between the hydroxyl groups, yielding an aldehyde (morpholine-3-carbaldehyde). chemistrysteps.com Selective oxidation of the secondary alcohol to a ketone or the primary alcohol to an aldehyde or carboxylic acid is also feasible using appropriate modern oxidation reagents.

Cyclization: Under acidic conditions, diols can undergo cyclization to form cyclic ethers. wikipedia.org

Table 2: Key Reactions for the Functionalization of Vicinal Diols

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acetal Protection | Acetone, H+ (cat.) | Cyclic Ketal (Acetonide) | chemistrysteps.com |

| Oxidative Cleavage | NaIO4 | Aldehyde | chemistrysteps.com |

| Esterification | R-COCl, Pyridine | Diester | wikipedia.org |

| Pinacol Rearrangement | H2SO4 (conc.) | Ketone | chemistrysteps.com |

The synthesis of enantiomerically pure morpholine derivatives is of high importance, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis of 3-substituted morpholines typically relies on the use of chiral starting materials or chiral catalysts.

Several established strategies can be adapted for the synthesis of chiral 1-(Morpholin-3-yl)ethane-1,2-diol analogs:

From Chiral Amino Acids: Chiral amino acids such as serine or threonine are valuable starting materials. For example, a polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has been developed using immobilized Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH, which provides a pathway to chiral 3-substituted morpholines. nih.gov

From Chiral Amino Alcohols: The synthesis can start from commercially available chiral amino alcohols. A general and efficient method involves the reaction of a 1,2-amino alcohol with ethylene (B1197577) sulfate (B86663) to achieve selective mono-N-alkylation, followed by base-mediated cyclization to form the morpholine ring. acs.orgchemrxiv.org This approach allows the stereochemistry of the starting amino alcohol to be transferred to the final morpholine product.

Asymmetric Catalysis: A tandem one-pot reaction involving hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates has been shown to produce chiral 3-substituted morpholines with high enantiomeric excess. organic-chemistry.org This method utilizes a ruthenium catalyst with a chiral ligand, where hydrogen bonding interactions are crucial for achieving high selectivity. organic-chemistry.org

Biocatalysis: Enzymatic methods offer high stereoselectivity for the synthesis of chiral building blocks. rsc.orgresearchgate.net For instance, oxidoreductases can be used for the asymmetric reduction of a ketone precursor to a chiral alcohol, which is then cyclized to form the chiral morpholine. google.com The enantioselective desymmetrization of meso-1,3-diols using enzymes is another powerful biocatalytic strategy. rsc.orgacs.org

Catalytic Aspects in the Synthesis and Transformation of 1-(Morpholin-3-yl)ethane-1,2-diol

Catalysis plays a pivotal role in the modern synthesis of heterocyclic compounds, offering efficient, selective, and often more environmentally benign routes compared to stoichiometric methods. oup.comorganic-chemistry.org Both homogeneous and heterogeneous catalysis are employed in the synthesis and transformation of morpholine scaffolds.

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used for constructing the morpholine ring with high levels of control and selectivity.

Indium(III)-Catalyzed Cyclization: An efficient method for synthesizing various substituted morpholines involves an indium(III)-catalyzed intramolecular reductive etherification. This mild catalytic system demonstrates high functional group tolerance, including for common N-protecting groups like Boc and Cbz. oup.com

Copper-Catalyzed Multicomponent Reactions: A powerful one-step approach to highly substituted morpholines utilizes a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates. acs.orgnih.gov This strategy allows for the rapid assembly of complex morpholine structures from readily available starting materials. acs.orgnih.gov

Palladium-Catalyzed Cyclization: The Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by palladium complexes like Pd(DMSO)₂(TFA)₂, provides access to various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org

Ruthenium-Catalyzed Asymmetric Synthesis: As mentioned previously, a tandem hydroamination/asymmetric transfer hydrogenation catalyzed by a chiral ruthenium complex enables the enantioselective synthesis of 3-substituted morpholines from aminoalkyne precursors. organic-chemistry.org

Heterogeneous catalysts, which exist in a different phase from the reaction mixture, offer advantages in terms of catalyst separation and recycling. While specific applications for the direct synthesis of 1-(Morpholin-3-yl)ethane-1,2-diol are not extensively documented, established heterogeneous catalytic methods are frequently used in multi-step sequences leading to morpholine derivatives.

Catalytic Hydrogenation: Palladium on carbon (Pd/C) is a common heterogeneous catalyst used for hydrogenation reactions. In the context of morpholine synthesis, it is often employed for deprotection steps, such as the hydrogenolysis of N-benzyl protecting groups to liberate the secondary amine of the morpholine ring. nih.gov It can also be used to reduce double bonds within the molecule if present.

Solid Acid/Base Catalysis: Solid-supported acids or bases could potentially be employed to catalyze the intramolecular cyclization step in morpholine synthesis, for example, in the ring closure of an N-substituted diethanolamine (B148213) derivative. This approach would simplify product purification by allowing for easy removal of the catalyst by filtration.

Biocatalytic Approaches for 1-(Morpholin-3-yl)ethane-1,2-diol Synthesis

The synthesis of chiral molecules, particularly those with applications in pharmaceuticals and other bioactive compounds, increasingly utilizes biocatalytic methods. cabidigitallibrary.orgpharmasalmanac.com These enzymatic transformations offer high stereoselectivity under mild reaction conditions, presenting a significant advantage over traditional chemical synthesis. cabidigitallibrary.orgyoutube.com While direct biocatalytic synthesis of 1-(Morpholin-3-yl)ethane-1,2-diol has not been extensively documented in publicly available research, plausible and effective strategies can be extrapolated from studies on structurally similar molecules. A key potential biocatalytic approach is the kinetic resolution of a racemic precursor of 1-(Morpholin-3-yl)ethane-1,2-diol.

A highly relevant precedent for this approach is the lipase-catalyzed resolution of 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol. researchgate.net This research demonstrates the successful application of lipases in differentiating between enantiomers of a morpholine-containing alcohol, a molecule bearing structural resemblance to the target compound. This established methodology suggests that a similar chemoenzymatic strategy could be employed for producing enantiomerically enriched 1-(Morpholin-3-yl)ethane-1,2-diol.

This proposed biocatalytic resolution would begin with the chemical synthesis of racemic 1-(Morpholin-3-yl)ethane-1,2-diol. This racemic mixture would then be subjected to enzymatic acylation in the presence of a suitable acyl donor. The enzyme, by selectively acylating one enantiomer at a significantly higher rate, would leave the other enantiomer largely unreacted. Subsequent separation of the acylated and unacylated enantiomers would yield the desired optically pure diol.

Several factors would need to be optimized for such a biocatalytic resolution, including the choice of enzyme, solvent, and acyl donor. Lipases are a common choice for such resolutions due to their broad substrate scope and commercial availability. nih.gov

Table 1: Potential Lipases for Kinetic Resolution

| Enzyme Source | Lipase Name |

|---|---|

| Pseudomonas cepacia | Lipase PS |

| Candida antarctica | Lipase B (CAL-B) |

| Rhizomucor miehei | RML |

The selection of an appropriate solvent is also critical, with hydrophobic solvents often being preferred for lipase-catalyzed reactions. researchgate.net Similarly, the choice of acyl donor can significantly impact the reaction's efficiency and enantioselectivity. Vinyl acetate (B1210297) is a commonly used and effective acyl donor in such resolutions. researchgate.net

Table 2: Research Findings on a Structurally Similar Compound

| Substrate | Enzyme | Acyl Donor | Solvent | Result | Reference |

|---|

Based on these findings, a proposed biocatalytic approach for the synthesis of enantiomerically pure 1-(Morpholin-3-yl)ethane-1,2-diol would involve the screening of various lipases and reaction conditions to achieve optimal kinetic resolution of the racemic diol. This chemoenzymatic strategy represents a promising and scientifically grounded pathway to this specific chiral compound.

Advanced Analytical Techniques in the Characterization of 1 Morpholin 3 Yl Ethane 1,2 Diol and Its Derivatives

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the functional groups present.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for 1-(Morpholin-3-yl)ethane-1,2-diol

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Advanced NMR techniques, including two-dimensional (2D) experiments, would be crucial for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in 1-(Morpholin-3-yl)ethane-1,2-diol.

Predicted ¹H NMR Data for 1-(Morpholin-3-yl)ethane-1,2-diol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 | 3.8 - 4.0 | m | - |

| H-3 | 3.0 - 3.2 | m | - |

| H-5 | 3.6 - 3.8 | m | - |

| H-6 | 2.8 - 3.0 | m | - |

| H-1' | 3.5 - 3.7 | m | - |

| H-2'a | 3.4 - 3.6 | dd | J = 11.5, 4.5 |

| H-2'b | 3.3 - 3.5 | dd | J = 11.5, 6.5 |

| NH | 2.0 - 4.0 | br s | - |

| OH (x2) | 2.0 - 5.0 | br s | - |

Predicted ¹³C NMR Data for 1-(Morpholin-3-yl)ethane-1,2-diol

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 68 - 72 |

| C-3 | 55 - 60 |

| C-5 | 66 - 70 |

| C-6 | 45 - 50 |

| C-1' | 70 - 75 |

| C-2' | 63 - 67 |

Further structural confirmation and assignment would be achieved using 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify longer-range proton-carbon correlations.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis of 1-(Morpholin-3-yl)ethane-1,2-diol

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. rsc.org For 1-(Morpholin-3-yl)ethane-1,2-diol (C₆H₁₃NO₃), HRMS would provide a measured mass that is very close to its calculated exact mass (147.0895 g/mol ), confirming its molecular formula.

In addition to accurate mass measurement, HRMS provides valuable information about the molecule's structure through analysis of its fragmentation pattern. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate characteristic fragment ions.

Predicted Key Fragmentation Pathways for 1-(Morpholin-3-yl)ethane-1,2-diol

| m/z (predicted) | Possible Fragment Structure | Fragmentation Pathway |

| 116 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 100 | [M - CH(OH)CH₂OH]⁺ | Cleavage of the ethane-1,2-diol side chain |

| 86 | [Morpholine-3-yl-methylene]⁺ | Cleavage at the C3-C1' bond |

| 57 | [C₃H₅O]⁺ | Fragmentation of the morpholine (B109124) ring |

The exact fragmentation pattern would provide a fingerprint for the molecule and help to confirm the connectivity of the morpholine ring and the ethane-1,2-diol side chain. shachemlin.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of 1-(Morpholin-3-yl)ethane-1,2-diol

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. docbrown.info The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of particular functional groups.

For 1-(Morpholin-3-yl)ethane-1,2-diol, IR and Raman spectroscopy would be used to identify the key functional groups. While a specific spectrum for this compound is not publicly available, the expected characteristic vibrational frequencies can be predicted.

Predicted IR and Raman Vibrational Frequencies for 1-(Morpholin-3-yl)ethane-1,2-diol

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H (alcohol) | Stretching | 3200-3600 | Strong, broad (IR) |

| N-H (amine) | Stretching | 3200-3500 | Medium (IR) |

| C-H (alkane) | Stretching | 2850-3000 | Medium to strong (IR, Raman) |

| C-O (alcohol) | Stretching | 1000-1260 | Strong (IR) |

| C-N (amine) | Stretching | 1020-1250 | Medium (IR) |

| C-C | Stretching | 800-1200 | Weak (IR), Medium (Raman) |

The broad O-H and N-H stretching bands would be prominent features in the IR spectrum. The combination of IR and Raman data would provide a comprehensive vibrational profile of the molecule, confirming the presence of the hydroxyl and secondary amine functionalities, as well as the morpholine ring structure.

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds from mixtures. For a chiral molecule like 1-(Morpholin-3-yl)ethane-1,2-diol, which can exist as multiple stereoisomers, chromatographic methods are particularly crucial.

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination of 1-(Morpholin-3-yl)ethane-1,2-diol

Due to the presence of two stereocenters (at C3 of the morpholine ring and C1' of the ethane-1,2-diol side chain), 1-(Morpholin-3-yl)ethane-1,2-diol can exist as four possible stereoisomers (two pairs of enantiomers). Chiral chromatography is the definitive method for separating and quantifying these stereoisomers. nih.govrsc.org

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of CSP and the mobile phase composition are critical for achieving optimal resolution.

Commonly Used Chiral Stationary Phases for Amine and Diol Separation:

Polysaccharide-based CSPs: (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for their broad applicability.

Pirkle-type CSPs: These are based on π-acidic or π-basic moieties and are effective for compounds with aromatic rings, though may be less so for this aliphatic compound.

Cyclodextrin-based CSPs: These can separate enantiomers based on inclusion complexation.

The successful development of a chiral chromatography method would allow for the determination of the enantiomeric excess (ee) and diastereomeric excess (de) of a sample of 1-(Morpholin-3-yl)ethane-1,2-diol, which is vital for stereoselective synthesis and potential pharmaceutical applications.

Preparative Chromatography for Scale-Up Purification of 1-(Morpholin-3-yl)ethane-1,2-diol

Once a synthetic route to 1-(Morpholin-3-yl)ethane-1,2-diol is established, preparative chromatography is employed to purify larger quantities of the compound. researchgate.net This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher flow rates to handle greater sample loads.

Key Considerations for Preparative Chromatography of 1-(Morpholin-3-yl)ethane-1,2-diol:

Column Packing: Reversed-phase (e.g., C18) or normal-phase (e.g., silica) chromatography could be employed depending on the polarity of the compound and impurities. Given the polar nature of the diol and amine functionalities, hydrophilic interaction liquid chromatography (HILIC) might also be a suitable option.

Solvent System: The mobile phase would be optimized to achieve good separation of the target compound from any starting materials, by-products, or reagents.

Loading Capacity: The amount of crude material that can be loaded onto the column without compromising resolution is a critical parameter for efficient purification.

By employing preparative chromatography, it is possible to obtain highly pure 1-(Morpholin-3-yl)ethane-1,2-diol, which is essential for accurate biological testing and further chemical transformations.

X-Ray Crystallography for Absolute Stereochemistry and Conformation of 1-(Morpholin-3-yl)ethane-1,2-diol

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute stereochemistry and conformational analysis of chiral molecules. purechemistry.orgwikipedia.orgspark904.nl This powerful technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise localization of each atom in the molecule. The determination of the absolute configuration is crucial, as different enantiomers and diastereomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. purechemistry.org

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate the electron density map, from which the molecular structure can be elucidated. purechemistry.org For chiral molecules, the anomalous dispersion effect of heavy atoms can be utilized to determine the absolute configuration with high confidence. tcichemicals.com

While specific crystallographic data for 1-(Morpholin-3-yl)ethane-1,2-diol is not publicly available, the analysis of related morpholine derivatives provides valuable insights into the application of this technique. For instance, a study on 1,2-dimorpholinoethane (B162056) revealed its crystal structure and packing interactions. mdpi.com The molecule was found to crystallize in a monoclinic system, and the analysis detailed key intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. mdpi.com

Table 1: Example Crystallographic Data for a Related Morpholine Derivative (1,2-dimorpholinoethane)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 6.0430(3) |

| b (Å) | 8.0805(3) |

| c (Å) | 11.1700(4) |

| β (°) | 97.475(2) |

| Volume (ų) | 540.80(4) |

| Z | 2 |

| Data sourced from a study on 1,2-dimorpholinoethane. mdpi.com |

For a molecule like 1-(Morpholin-3-yl)ethane-1,2-diol, which has stereocenters at the C3 position of the morpholine ring and at the C1 and C2 positions of the ethane-1,2-diol side chain, X-ray crystallography would be instrumental in:

Assigning the R/S configuration of each chiral center.

Determining the relative stereochemistry between the chiral centers.

Elucidating the preferred conformation of the morpholine ring (e.g., chair, boat) and the orientation of the ethane-1,2-diol substituent.

In cases where obtaining a suitable single crystal for X-ray diffraction is challenging, other techniques such as Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents can be employed as complementary methods to determine the absolute configuration. purechemistry.orgspark904.nl

Hyphenated Techniques for Complex Mixture Analysis Involving 1-(Morpholin-3-yl)ethane-1,2-diol

In pharmaceutical development and quality control, it is rare to encounter a pure substance. Instead, active pharmaceutical ingredients (APIs) are often present in complex matrices, which may include starting materials, intermediates, by-products, and degradation products. Hyphenated analytical techniques, which couple a separation technique with a detection technique, are essential for the analysis of such complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For morpholine and its derivatives, derivatization is often employed to improve their volatility and chromatographic behavior. researchgate.netresearchgate.net A common derivatization reaction involves the nitrosation of the morpholine nitrogen. researchgate.net

In the context of analyzing a complex mixture containing 1-(Morpholin-3-yl)ethane-1,2-diol, a GC-MS method would typically involve:

Extraction: Isolation of the analytes from the sample matrix.

Derivatization: Chemical modification of the analytes to enhance their volatility. For 1-(Morpholin-3-yl)ethane-1,2-diol, both the morpholine nitrogen and the hydroxyl groups of the diol could be derivatized.

GC Separation: Separation of the derivatized analytes based on their boiling points and interactions with the stationary phase of the GC column.

MS Detection: Ionization of the separated components and detection based on their mass-to-charge ratio, providing both qualitative and quantitative information.

The fragmentation patterns observed in the mass spectrometer can provide valuable structural information for the identification of unknown impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov For polar compounds like morpholine and its derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation mode of choice. nih.govnih.gov

A typical LC-MS/MS method for the analysis of a complex mixture containing 1-(Morpholin-3-yl)ethane-1,2-diol would offer several advantages:

High Specificity and Sensitivity: Tandem mass spectrometry (MS/MS) allows for the selective detection of the target analyte even in the presence of co-eluting matrix components. nih.gov

Structural Elucidation: The fragmentation patterns generated in MS/MS experiments can be used to identify unknown impurities and degradation products. researchgate.net

Direct Analysis: In many cases, derivatization is not required, simplifying sample preparation.

Table 2: Example LC-MS/MS Parameters for the Analysis of Morpholine

| Parameter | Condition |

| Chromatographic Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | e.g., BEH HILIC (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and aqueous ammonium (B1175870) formate (B1220265) buffer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |

| MRM Transitions | Specific precursor-to-product ion transitions for morpholine and its derivatives |

| These are example conditions and would require optimization for the specific analysis of 1-(Morpholin-3-yl)ethane-1,2-diol. nih.gov |

Two-Dimensional Liquid Chromatography (2D-LC)

For extremely complex mixtures, two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry provides a significant increase in peak capacity and resolving power. nih.gov In this approach, a fraction from the first dimension of separation is transferred to a second, orthogonal separation column for further analysis. This technique has been successfully applied to the characterization of impurities in complex pharmaceutical samples containing morpholine derivatives. nih.gov

Computational and Theoretical Studies on 1 Morpholin 3 Yl Ethane 1,2 Diol

Quantum Chemical Calculations of 1-(Morpholin-3-yl)ethane-1,2-diol

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic characteristics of molecules. For 1-(morpholin-3-yl)ethane-1,2-diol, these methods can provide a foundational understanding of its intrinsic properties.

The electronic structure of a molecule governs its reactivity. In 1-(morpholin-3-yl)ethane-1,2-diol, the morpholine (B109124) ring, with its ether and secondary amine functionalities, and the ethane-1,2-diol side chain are the primary determinants of its electronic landscape. The nitrogen and oxygen atoms are electron-rich centers, making them susceptible to electrophilic attack. The hydroxyl groups of the diol side chain can act as both hydrogen bond donors and acceptors.

Quantum chemical calculations can map the electrostatic potential (ESP) of the molecule, highlighting regions of positive and negative charge. For 1-(morpholin-3-yl)ethane-1,2-diol, the ESP would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character. The hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential, marking them as electrophilic sites.

Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For morpholine derivatives, the HOMO is often localized on the nitrogen atom, suggesting its role in nucleophilic reactions. acs.orgnih.gov

Table 1: Predicted Electronic Properties of 1-(Morpholin-3-yl)ethane-1,2-diol

| Property | Predicted Characteristic | Implication |

| HOMO Localization | Primarily on the morpholine nitrogen | Site of nucleophilic attack |

| LUMO Localization | Distributed over the C-N and C-O bonds | Susceptible to nucleophilic addition |

| Electrostatic Potential | Negative regions on N and O atoms | Hydrogen bond acceptor sites |

| Electrostatic Potential | Positive regions on OH and NH hydrogens | Hydrogen bond donor sites |

The conformational flexibility of 1-(morpholin-3-yl)ethane-1,2-diol is a critical aspect of its behavior. The morpholine ring typically adopts a chair conformation. acs.org The substituent at the 3-position can be in either an axial or equatorial position. Generally, for substituted morpholines, the equatorial conformation is energetically favored to minimize steric hindrance. acs.orgnih.gov

A thorough conformational analysis would involve systematically rotating all rotatable bonds and calculating the energy of each resulting conformer. This process identifies the global energy minimum (the most stable conformation) and other low-energy local minima. These low-energy conformers are the most likely to be populated at room temperature and are therefore the most relevant for understanding the molecule's interactions.

Table 2: Predicted Low-Energy Conformers of 1-(Morpholin-3-yl)ethane-1,2-diol

| Conformer | Morpholine Ring | Side Chain Orientation | Relative Energy (Predicted) |

| 1 | Chair | Equatorial | Lowest |

| 2 | Chair | Axial | Higher |

| 3 | Twist-Boat | - | Significantly Higher |

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for identifying and characterizing the molecule.

Predicted vibrational frequencies can be compared with experimental data to confirm the structure and identify specific functional groups. For 1-(morpholin-3-yl)ethane-1,2-diol, characteristic vibrational modes would include N-H and O-H stretching, C-O-C stretching of the morpholine ether, and various C-H stretching and bending modes. nih.gov

Calculated NMR chemical shifts (¹H and ¹³C) are also crucial for structural elucidation. The chemical shifts are highly sensitive to the electronic environment of each nucleus, and therefore to the molecule's conformation. By comparing calculated and experimental NMR spectra, the dominant conformation in solution can often be determined.

Molecular Dynamics Simulations of 1-(Morpholin-3-yl)ethane-1,2-diol

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its interactions with its environment.

The solvent environment can have a profound impact on the conformation and reactivity of a molecule. nih.govnih.gov MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of these effects.

In a polar protic solvent like water, 1-(morpholin-3-yl)ethane-1,2-diol would be expected to form numerous hydrogen bonds with the surrounding water molecules. This solvation would stabilize the molecule and could influence its conformational preferences. For instance, the presence of water could disrupt intramolecular hydrogen bonds in favor of intermolecular interactions with the solvent. The choice of solvent is a critical parameter in computational studies of chemical reactions and properties. mdpi.com

In a nonpolar solvent, intramolecular hydrogen bonding might be more favored, potentially leading to a more compact conformation. MD simulations can quantify these effects by analyzing the radial distribution functions of solvent molecules around different parts of the solute and by calculating the average number and lifetime of hydrogen bonds.

MD simulations are widely used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids, and with cell membranes. nih.govtandfonline.comresearchgate.net These simulations can predict the binding mode and affinity of a molecule to a target protein, providing insights into its potential biological activity. researchgate.netacs.org

For 1-(morpholin-3-yl)ethane-1,2-diol, simulations could be used to explore its interactions with various model systems. For example, its ability to permeate a model lipid bilayer could be assessed, providing information about its potential to cross cell membranes. The morpholine scaffold is often incorporated into drug candidates to modulate their pharmacokinetic properties, including membrane permeability. acs.orgnih.gov

If a potential protein target were identified, MD simulations could be used to dock 1-(morpholin-3-yl)ethane-1,2-diol into the protein's active site and simulate the dynamics of the resulting complex. This would reveal the key intermolecular interactions (hydrogen bonds, van der Waals interactions, etc.) responsible for binding and could guide the design of more potent derivatives.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling for Morpholine Analogs

The exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) through computational modeling is a cornerstone of modern medicinal chemistry and materials science. These studies aim to understand how the three-dimensional structure of a molecule influences its biological activity or physical properties. For analogs of morpholine, a privileged scaffold in drug discovery, these computational approaches are invaluable for designing novel compounds with desired therapeutic effects or material characteristics.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) of Morpholine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find a relationship between these descriptors and the observed activity or property.

A study on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants provides a practical example of QSAR analysis. pensoft.netresearchgate.netresearchgate.netzenodo.org In this research, various molecular descriptors, including electronic, steric, geometric, and energetic parameters, were calculated for 14 derivatives. zenodo.org The antioxidant activity of these compounds was evaluated, and multivariate linear regression was used to build QSAR models. zenodo.org

The analysis revealed several key structural features that influence the antioxidant activity of these morpholine derivatives. researchgate.netresearchgate.net It was found that antioxidant activity generally increases with:

A decrease in the molecule's surface area and volume. researchgate.netresearchgate.net

A decrease in lipophilicity and polarization. researchgate.netresearchgate.net

An increase in the magnitude of the dipole moment. researchgate.netresearchgate.net

An increase in the energy of bonds and inter-nuclear interactions. researchgate.netresearchgate.net

An increase in the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net

A reduction in the energy of hydration and the energy of the highest occupied molecular orbital (HOMO). researchgate.netresearchgate.net

Furthermore, the study highlighted the significant impact of the effective charges on specific atoms. An increase in the positive charge on the oxygen atom of the morpholine ring and a decrease in the charge on the sulfur atom of the thiazole (B1198619) ring and the oxygen atom of the acetyl group were correlated with higher antioxidant activity. researchgate.netresearchgate.net These QSAR models demonstrated good predictive ability, suggesting their utility in the virtual screening and design of new antioxidant compounds. pensoft.netresearchgate.netresearchgate.net

Table 1: Key Findings from QSAR Analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one Derivatives

| Structural/Property Change | Effect on Antioxidant Activity | Reference |

| Decrease in molecular area and volume | Increase | researchgate.netresearchgate.net |

| Decrease in lipophilicity and polarization | Increase | researchgate.netresearchgate.net |

| Increase in dipole moment | Increase | researchgate.netresearchgate.net |

| Increase in charge on morpholine oxygen | Increase | researchgate.netresearchgate.net |

| Decrease in charge on thiazole sulfur | Increase | researchgate.netresearchgate.net |

| Decrease in charge on acetyl oxygen | Increase | researchgate.netresearchgate.net |

Computational Approaches for Ligand-Target Interactions of Morpholine-Containing Compounds (e.g., protein docking, virtual screening)

Computational methods such as protein docking and virtual screening are powerful tools for predicting how a small molecule (ligand) might interact with a biological target, typically a protein. nih.gov These techniques are instrumental in identifying potential drug candidates and elucidating their mechanism of action at the molecular level. nih.gov

Protein Docking

Protein docking simulations predict the preferred orientation of a ligand when bound to a protein target. This information can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, in a study of novel morpholine-appended 1,2,3-triazole analogues as potential anticancer agents, molecular docking was performed on the crystal structure of the human estrogen receptor alpha (ERα) ligand-binding domain. researchgate.net The docking results were in good agreement with the experimental cell line studies, providing a structural basis for the observed cytotoxic effects. researchgate.net

Similarly, molecular docking studies were conducted on new morpholine-based heterocycles to evaluate their antitumor activity. mdpi.comresearchgate.net The computational results supported the biological activity data, with the most active compounds showing favorable interactions within the enzyme's active site. researchgate.net In another example, a theoretical investigation of (E)-1-(2,4-dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one as a potential COVID-19 drug candidate involved molecular docking with the SARS-CoV-2 main protease (Mpro). researchgate.net

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmdpi.com This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structures of known active compounds. nih.gov

An example of virtual screening can be seen in the search for natural compound inhibitors of acetylcholinesterase (AChE), a target in Alzheimer's disease treatment. mdpi.com Approximately 150,000 natural compounds were virtually screened by molecular docking against the X-ray structure of human AChE. mdpi.com This process, combined with filtering for suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, led to the selection of a smaller set of compounds for experimental testing. mdpi.com While this study did not specifically focus on morpholine derivatives, the methodology is broadly applicable to any class of compounds, including those containing a morpholine moiety.

Another study utilized virtual screening to identify small molecule inhibitors of the methyllysine reader protein Spindlin1. nih.gov This work employed both structure-based (pharmacophore modeling and docking) and ligand-based (similarity search) methods to successfully identify novel inhibitors. nih.gov These examples demonstrate the power of virtual screening to accelerate the discovery of new bioactive molecules.

Biochemical and Mechanistic Investigations of 1 Morpholin 3 Yl Ethane 1,2 Diol in Vitro and Theoretical

Enzyme Interaction and Modulation Studies with 1-(Morpholin-3-yl)ethane-1,2-diol (In Vitro)

Extensive literature searches did not yield specific studies on the direct interaction or modulation of enzymes by 1-(morpholin-3-yl)ethane-1,2-diol. General principles of enzyme kinetics and structural biology provide a framework for how such a compound might be investigated.

Kinetic Analysis of Enzyme-1-(Morpholin-3-yl)ethane-1,2-diol Interactions

No publicly available research data specifically details the kinetic analysis of interactions between 1-(morpholin-3-yl)ethane-1,2-diol and any particular enzyme. In a hypothetical scenario, researchers would typically employ assays to determine if the compound acts as an inhibitor, activator, or substrate. Key kinetic parameters such as the Michaelis constant (K_m), maximal velocity (V_max), and inhibition constant (K_i) would be determined to characterize the nature and potency of the interaction.

Structural Basis of 1-(Morpholin-3-yl)ethane-1,2-diol Binding to Enzymes

There are no published crystal structures or computational models illustrating the binding of 1-(morpholin-3-yl)ethane-1,2-diol to an enzyme active or allosteric site. Structural studies, such as X-ray crystallography or NMR spectroscopy, would be required to elucidate the precise binding mode. nih.govnih.gov Such studies would reveal the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other forces that stabilize the enzyme-ligand complex. nih.gov

Receptor Binding Profiling of 1-(Morpholin-3-yl)ethane-1,2-diol (In Vitro)

Specific receptor binding data for 1-(morpholin-3-yl)ethane-1,2-diol is not available in the current scientific literature. The following sections describe the general methodologies that would be used to profile the receptor interactions of such a compound.

Agonist and Antagonist Properties of 1-(Morpholin-3-yl)ethane-1,2-diol on Receptors

In the absence of specific data, one can only speculate on the potential agonist or antagonist properties of 1-(morpholin-3-yl)ethane-1,2-diol. To determine these properties, in vitro functional assays using cell lines expressing specific receptors would be necessary. Such assays would measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP levels, to classify the compound's activity at a given receptor.

Allosteric Modulation Mechanisms by 1-(Morpholin-3-yl)ethane-1,2-diol

There is no evidence to suggest that 1-(morpholin-3-yl)ethane-1,2-diol acts as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. nih.govnih.gov Investigating this would require specialized binding and functional assays designed to detect such modulatory effects. nih.gov

Cellular Uptake and Intracellular Fate of 1-(Morpholin-3-yl)ethane-1,2-diol (In Vitro)

No studies have been published detailing the cellular uptake or intracellular fate of 1-(morpholin-3-yl)ethane-1,2-diol. Research in this area would typically involve treating cultured cells with a labeled version of the compound and using techniques like fluorescence microscopy or mass spectrometry to track its movement across the cell membrane and its localization within cellular compartments. nih.gov The physicochemical properties of the molecule, such as its lipophilicity and hydrogen bonding potential, would influence its ability to passively diffuse across membranes or interact with cellular transporters.

Membrane Permeability Studies of 1-(Morpholin-3-yl)ethane-1,2-diol in Model Systems

No specific studies detailing the membrane permeability of 1-(Morpholin-3-yl)ethane-1,2-diol in any model systems (e.g., Caco-2 cells, PAMPA) were identified in the public domain. Such studies would be essential to determine its potential for oral absorption and its ability to cross cellular barriers.

The physicochemical properties of a molecule, such as its lipophilicity (LogP), polar surface area (PSA), and the presence of hydrogen bond donors and acceptors, are critical determinants of its membrane permeability. The morpholine (B109124) ring itself generally imparts a favorable hydrophilic-lipophilic balance to molecules. researchgate.net However, without experimental data, the permeability characteristics of 1-(Morpholin-3-yl)ethane-1,2-diol remain speculative.

Table 1: Hypothetical Data Table for Membrane Permeability of 1-(Morpholin-3-yl)ethane-1,2-diol No data available

| Model System | Permeability Coefficient (Papp) | Efflux Ratio |

|---|---|---|

| Caco-2 | Not Determined | Not Determined |

Subcellular Localization of 1-(Morpholin-3-yl)ethane-1,2-diol

There are no published research findings on the subcellular localization of 1-(Morpholin-3-yl)ethane-1,2-diol. Determining the distribution of a compound within a cell is crucial for understanding its mechanism of action and potential off-target effects. Techniques such as fluorescence microscopy with a labeled version of the compound or cell fractionation followed by analytical quantification would be required to obtain this information.

Metabolic Pathways and Biotransformation of 1-(Morpholin-3-yl)ethane-1,2-diol (In Vitro and Theoretical)

Specific data on the metabolic pathways and biotransformation of 1-(Morpholin-3-yl)ethane-1,2-diol are not available in the scientific literature. In vitro studies using liver microsomes, hepatocytes, or recombinant enzyme systems are the standard methods for investigating the metabolism of new chemical entities. nih.gov

The metabolism of morpholine-containing drugs can be complex. The morpholine ring itself can be a site of metabolism, often involving oxidation. researchgate.net However, the specific metabolic fate of 1-(Morpholin-3-yl)ethane-1,2-diol has not been investigated or reported.

Identification of In Vitro Metabolites of 1-(Morpholin-3-yl)ethane-1,2-diol

No in vitro metabolites of 1-(Morpholin-3-yl)ethane-1,2-diol have been identified. The characterization of metabolites is typically performed using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) after incubating the compound with metabolically active systems.

Table 2: Hypothetical Data Table for In Vitro Metabolites of 1-(Morpholin-3-yl)ethane-1,2-diol No data available

| Metabolite ID | Proposed Structure | Method of Identification |

|---|---|---|

| M1 | Not Determined | Not Determined |

Enzyme Systems Involved in 1-(Morpholin-3-yl)ethane-1,2-diol Metabolism

The specific enzyme systems responsible for the metabolism of 1-(Morpholin-3-yl)ethane-1,2-diol have not been identified. Generally, drug metabolism is categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, mediated by enzymes such as the Cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs). sci-hub.se Theoretical docking studies and in vitro experiments with specific chemical inhibitors or recombinant human CYP enzymes would be necessary to determine which isoforms are involved in the biotransformation of this compound.

Potential Applications and Future Directions of 1 Morpholin 3 Yl Ethane 1,2 Diol in Chemical and Materials Science

Role of 1-(Morpholin-3-yl)ethane-1,2-diol in Ligand Design for Catalysis

The design of effective ligands is paramount in the development of transition metal catalysts. The structure of a ligand can profoundly influence the catalyst's activity, selectivity, and stability. The presence of both a secondary amine within the morpholine (B109124) ring and a diol functionality suggests that 1-(Morpholin-3-yl)ethane-1,2-diol could potentially act as a multidentate ligand. However, a comprehensive search of the literature has not uncovered any instances of this compound being used in the design or synthesis of ligands for catalytic applications. While research on morpholine-containing ligands exists, none specifically feature the 1-(Morpholin-3-yl)ethane-1,2-diol structure.

Exploitation of 1-(Morpholin-3-yl)ethane-1,2-diol in Polymer Chemistry and Materials Science

Diols are a common class of monomers used in condensation polymerization to produce polyesters and polyurethanes. The two hydroxyl groups of a diol can react with dicarboxylic acids, diisocyanates, or other difunctional monomers to form long polymer chains. The incorporation of a morpholine moiety into a polymer backbone could potentially introduce desirable properties such as altered polarity, hydrophilicity, or biological activity. Nevertheless, there are no published studies that describe the use of 1-(Morpholin-3-yl)ethane-1,2-diol as a monomer or co-monomer in polymer synthesis. The existing research on morpholine-based polymers utilizes different derivatives.

Unexplored Research Avenues and Challenges for 1-(Morpholin-3-yl)ethane-1,2-diol

The complete absence of 1-(Morpholin-3-yl)ethane-1,2-diol in the reviewed areas of research indicates that its potential is entirely unexplored. The primary challenge appears to be a lack of initial investigation into its synthesis, characterization, and fundamental reactivity.

Unexplored Avenues:

Asymmetric Catalysis: The chiral nature of 1-(Morpholin-3-yl)ethane-1,2-diol makes it a candidate for development into a chiral ligand for asymmetric catalysis. The combination of the morpholine and diol motifs could offer unique stereochemical control in a variety of metal-catalyzed reactions.

Novel Polymers: Its use as a monomer could lead to the development of novel polymers with unique properties. The morpholine ring could impart pH-responsiveness or metal-coordinating abilities to the resulting materials.

Bioactive Molecules: The compound could serve as a scaffold for the synthesis of new classes of bioactive molecules. The diol and amine functionalities are amenable to a wide range of chemical modifications to generate libraries of compounds for biological screening.

Chemical Probes: Derivatization of the hydroxyl or amine groups could lead to the creation of novel chemical probes for studying biological processes where the morpholine scaffold is known to be relevant.

Challenges:

Synthetic Accessibility: While the compound is commercially available, detailed and optimized synthetic routes for its preparation, particularly in an enantiomerically pure form, are not widely published. This may be a barrier to its adoption in academic research.

Lack of Precedent: Without any foundational research to build upon, scientists may be hesitant to invest time and resources into exploring the applications of this compound.

Unknown Properties: The fundamental physicochemical and biological properties of 1-(Morpholin-3-yl)ethane-1,2-diol are not well-documented, making it difficult to predict its behavior in various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.